

In vitro antifungal spectrum of Natamycin against yeast and molds

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In Vitro Antifungal Spectrum of Natamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, is a widely utilized antifungal agent in both clinical and industrial settings. Its broad spectrum of activity against a variety of yeast and mold species, coupled with a low incidence of resistance development, makes it a subject of continuous interest. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of **Natamycin**, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its unique mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fungal research.

Introduction

Natamycin, also known as pimaricin, is a naturally occurring antifungal compound produced by the bacterium Streptomyces natalensis. It is classified as a polyene macrolide and exhibits a broad spectrum of activity against numerous fungal pathogens, including yeasts and filamentous fungi.[1] Unlike other polyene antifungals such as amphotericin B, **Natamycin** has a distinct mechanism of action that does not involve the formation of pores in the fungal cell



membrane.[2][3] This unique characteristic contributes to its favorable safety profile. This guide summarizes the in vitro activity of **Natamycin** against a range of clinically and industrially relevant yeasts and molds, provides standardized methodologies for its susceptibility testing, and illustrates its molecular mechanism.

In Vitro Antifungal Activity of Natamycin

The in vitro efficacy of **Natamycin** is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of **Natamycin** against various yeast and mold species as reported in the scientific literature.

Activity Against Yeast Species

Natamycin demonstrates potent activity against a wide array of yeast species, including pathogenic Candida species and food spoilage yeasts like Saccharomyces and Zygosaccharomyces.



Yeast Species	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)	Reference(s
Candida albicans	112	0.5 - 32	Mode: 4	-	[4][5]
Candida parapsilosis	65	0.5 - 32	Mode: 4	-	
Candida glabrata	-	-	4.0 (ppm)	-	
Rhodotorula rubra	-	-	1.0 (ppm)	-	
Saccharomyc es cerevisiae	2 strains	7 - 9 (ppm)	-	-	
Saccharomyc es carlsbergensi s	-	-	1.5 (ppm)	-	
Saccharomyc es exiguous	-	-	1.0 (ppm)	-	
Zygosacchar omyces bailii	-	40 (mg/L) required for inhibition	-	-	
Zygosacchar omyces rouxii	-	51.9 (mg/L) required for inhibition	-	-	

Note: "ppm" (parts per million) is approximately equivalent to $\mu g/mL$. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited literature.

Activity Against Mold Species



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Natamycin is highly effective against a variety of filamentous fungi, including common pathogens such as Aspergillus and Fusarium, as well as spoilage molds like Penicillium.



Mold Species	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s
Aspergillus flavus	20	-	16	32	
Aspergillus flavus	-	-	32	64	_
Aspergillus fumigatus	-	-	-	4	
Aspergillus niger	-	1 - 8	-	-	_
Aspergillus terreus	-	1 - 8	-	-	
Fusarium spp.	34	2 - 4	4	4	
Fusarium spp.	8	14 - 32	-	-	-
Fusarium solani species complex	-	-	-	8	
Penicillium spp.	-	1.6 - 3.1	-	-	
Penicillium digitatum	-	-	1.54	-	-
Penicillium expansum	-	-	1.14	-	
Acremonium spp.	-	5.7 - 6.8 (mean)	-	-	_
Dematiaceou s fungi	-	1.6 - 4 (mean)	-	-	



Experimental Protocols for Antifungal Susceptibility Testing

The determination of **Natamycin**'s in vitro activity is performed following standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The reference methods for yeasts and filamentous fungi are the broth microdilution assays.

Broth Microdilution Method for Yeasts (CLSI M27)

The CLSI M27 document provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.

3.1.1. Inoculum Preparation:

- Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar)
 and incubated at 35°C for 24-48 hours to ensure purity and viability.
- A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
- This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3.1.2. Antifungal Agent Preparation:

- A stock solution of Natamycin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of Natamycin are prepared in RPMI 1640 medium in 96-well microtiter plates to achieve the desired final concentration range.

3.1.3. Inoculation and Incubation:

 The standardized yeast inoculum is added to each well of the microtiter plate containing the serially diluted Natamycin.



- A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
- The plates are incubated at 35°C for 24-48 hours.

3.1.4. MIC Determination:

 The MIC is determined as the lowest concentration of Natamycin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

The CLSI M38 document is the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

3.2.1. Inoculum Preparation:

- Fungal isolates are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.
- The conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20) and gently scraping the surface.
- The resulting suspension is transferred to a sterile tube, and the heavier particles are allowed to settle.
- The upper suspension of conidia is collected, and the turbidity is adjusted using a spectrophotometer to a specific optical density, which is then correlated to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.

3.2.2. Antifungal Agent Preparation:

• The preparation of **Natamycin** dilutions is similar to the method described for yeasts (Section 3.1.2).

3.2.3. Inoculation and Incubation:



- The standardized conidial inoculum is added to the microtiter plates.
- The plates are incubated at 35°C for 48-72 hours.

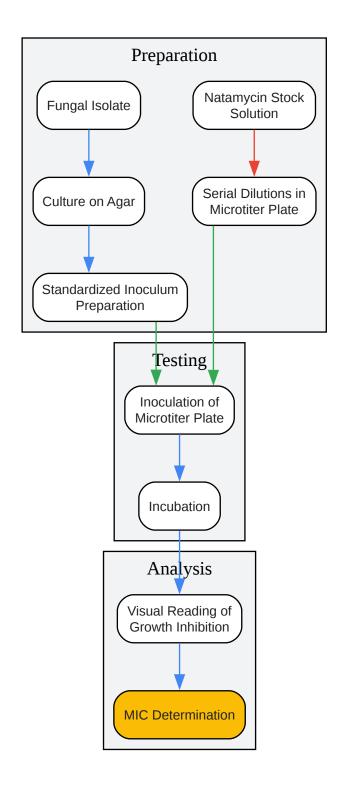
3.2.4. MIC Determination:

• The MIC is the lowest concentration of **Natamycin** that shows 100% inhibition of growth (complete absence of visible growth).

Visualization of Experimental Workflow and Mechanism of Action Experimental Workflow

The following diagram illustrates the generalized workflow for determining the in vitro antifungal susceptibility of a fungal isolate to **Natamycin** using the broth microdilution method.





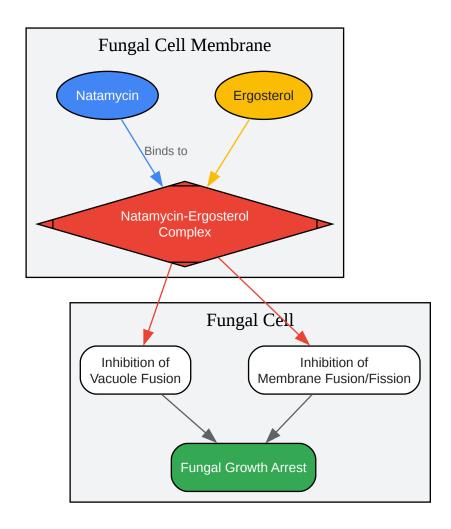
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Caption: Broth microdilution antifungal susceptibility testing workflow.

Mechanism of Action of Natamycin



Natamycin's mechanism of action is distinct from other polyene antifungals. It specifically binds to ergosterol, a key component of the fungal cell membrane. This binding does not lead to the formation of pores or membrane permeabilization. Instead, the **Natamycin**-ergosterol complex is thought to inhibit essential cellular processes that are dependent on ergosterol, such as vacuolar fusion and fission. This ultimately leads to the cessation of fungal growth.



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Caption: Simplified mechanism of action of Natamycin.

Conclusion

Natamycin exhibits a potent and broad-spectrum in vitro antifungal activity against a wide range of yeast and mold species. Its unique mechanism of action, which involves binding to ergosterol without causing membrane permeabilization, distinguishes it from other polyene



antifungals and likely contributes to its safety profile. The standardized methodologies provided by the CLSI are essential for the accurate and reproducible determination of **Natamycin**'s in vitro efficacy. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to aid in the continued research and development of this important antifungal agent.

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